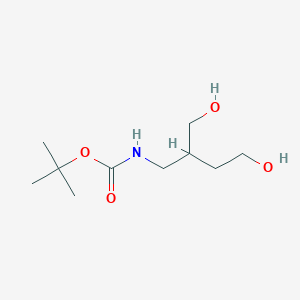

N-Boc-2-aminomethyl-butane-1,4-diol

Description

Significance of Chiral Amino Diols in Synthetic Chemistry

Chiral amino diols are organic compounds that possess both an amino group and two hydroxyl groups, with a specific stereochemical configuration. This chirality is of paramount importance in synthetic chemistry for several reasons:

Asymmetric Synthesis: They are widely used as chiral auxiliaries, ligands, and synthons to control the stereochemical outcome of chemical reactions. researchgate.netacs.org This allows for the selective production of one enantiomer of a desired product, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.

Biologically Active Molecules: The amino diol motif is a common feature in a variety of naturally occurring and synthetic biologically active molecules. scirp.orgaalto.fi For instance, they form the backbone of certain amino sugars, sphingolipids, and have been explored for their potential antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai

Organocatalysis: Chiral diols, including amino diols, are key components in the design of organocatalysts. nih.gov These catalysts, which are small organic molecules, offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

Building Blocks for Complex Molecules: Their multifunctional nature allows them to serve as versatile starting materials for the synthesis of complex targets, such as alkaloids, polyketides, and other natural products. nih.govdiva-portal.org

Overview of the Compound's Structural Features and Potential in Research

N-Boc-2-aminomethyl-butane-1,4-diol, specifically, possesses distinct structural features that make it a subject of research interest.

| Property | Value |

| IUPAC Name | tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate |

| CAS Number | 128427-10-1 |

| Molecular Formula | C9H19NO4 |

| Molecular Weight | 205.25 g/mol |

| Melting Point | 65-69 °C |

| Optical Activity | [α]20/D −8°, c = 1 in chloroform |

(Data sourced from multiple suppliers and databases) sigmaaldrich.comvsnchem.comfishersci.es

The key structural elements are:

A Butane (B89635) Backbone: A four-carbon chain provides the basic framework.

Two Primary Hydroxyl Groups: The presence of two -OH groups at positions 1 and 4 offers multiple points for further chemical modification or for forming hydrogen bonds, which can influence the molecule's conformation and interactions with other molecules. wikipedia.org

A Chiral Center: The carbon at position 2 is a stereocenter, leading to the existence of (R) and (S) enantiomers. This chirality is fundamental to its application in asymmetric synthesis.

A Boc-Protected Amino Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. numberanalytics.com This protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, allowing for the selective unmasking of the amine at a desired stage of a synthetic sequence. organic-chemistry.org

The combination of these features makes this compound a versatile tool for chemists to construct intricate molecular architectures with a high degree of control.

Historical Context of Protected Amino Alcohol Building Blocks in Advanced Synthesis

The use of protected amino alcohols as building blocks in organic synthesis is a well-established strategy that has evolved significantly over time.

Early Peptide Synthesis: The concept of protecting functional groups was pivotal in the development of peptide synthesis. rsc.org The Boc protecting group, introduced in the late 1950s, became a cornerstone for the temporary protection of the α-amino group of amino acids, enabling the controlled, stepwise assembly of peptide chains. rsc.org

Expansion to Complex Molecule Synthesis: The utility of protected amino alcohols soon extended beyond peptides to the synthesis of a wide array of complex natural products and pharmaceuticals. numberanalytics.comnih.gov The ability to selectively protect and deprotect amino and hydroxyl groups is essential for managing the reactivity of multifunctional molecules during a multi-step synthesis. cem.com

Development of Diverse Protecting Groups: Over the decades, a vast arsenal (B13267) of protecting groups for both amines and alcohols has been developed, each with its unique set of conditions for introduction and removal. This has provided chemists with a high degree of "orthogonal" control, meaning one protecting group can be removed without affecting another, a critical aspect of modern synthetic strategy. organic-chemistry.orgnih.gov

Amino Alcohols as Chiral Precursors: The recognition of amino acids as readily available, enantiomerically pure starting materials (the "chiral pool") led to their widespread use in the synthesis of other chiral molecules, including amino alcohols. aalto.fi The reduction of a protected amino acid's carboxylic acid to an alcohol is a common method for generating a protected amino alcohol. rsc.org

In essence, this compound stands on the shoulders of decades of research into the strategic use of protecting groups and the appreciation of chiral building blocks in the art and science of organic synthesis.

Properties

CAS No. |

889942-37-4 |

|---|---|

Molecular Formula |

C10H21NO4 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl N-[4-hydroxy-2-(hydroxymethyl)butyl]carbamate |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-8(7-13)4-5-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) |

InChI Key |

KOCCEKCOHNJSHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCO)CO |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 2 Aminomethyl Butane 1,4 Diol and Its Derivatives

Stereoselective and Enantioselective Synthesis Pathways

The creation of the chiral centers within the N-Boc-2-aminomethyl-butane-1,4-diol framework is the most critical challenge in its synthesis. Various stereoselective strategies can be employed to control the absolute and relative stereochemistry of the final product.

Asymmetric Transformations Leading to Chiral Diol Frameworks

The core of this compound is a chiral diol. Several asymmetric transformations are capable of generating such frameworks with high enantioselectivity. One powerful method is the asymmetric transfer hydrogenation (ATH) of diketones. For instance, mechanochemical ATH using a ruthenium complex can convert diketones into chiral 1,3-diols with up to 96% yield and 99% enantiomeric excess (ee) under solvent-free conditions. organic-chemistry.org Another approach involves a two-step process beginning with an asymmetric aldol reaction to produce chiral keto alcohols, followed by an asymmetric reduction using chiral oxazaborolidine reagents to yield chiral 1,3-diols with greater than 99% ee. nih.gov

Furthermore, organocatalysis provides robust methods for creating chiral diols. Chiral diol-based scaffolds, such as those derived from BINOL or tartaric acid, can catalyze reactions like asymmetric allylboration. nih.gov These catalysts create a chiral environment that directs the approach of a nucleophile to a prochiral substrate, thereby establishing the desired stereochemistry. The development of new diol scaffolds continues to expand the toolkit for these transformations. nih.gov While these methods are general, their adaptation to precursors of this compound would enable the enantioselective construction of its core structure.

Chiral Pool Approaches Utilizing this compound as a Precursor

The "chiral pool" strategy involves using readily available, enantiomerically pure natural products as starting materials. In a related context, compounds like this compound, once synthesized in an enantiopure form, become part of a synthetic chiral pool. These trifunctional compounds are valuable as chiral building blocks or as precursors to chiral ligands for asymmetric catalysis. beilstein-journals.orgresearchgate.net

For example, syntheses starting from monoterpenes like (−)-α-pinene or (1R)-(−)-myrtenol have been used to create libraries of pinane-based 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.org These amino diols, which share a similar functional group array with this compound, can be used as chiral catalysts in enantioselective transformations. beilstein-journals.org This highlights the potential utility of this compound as a precursor for generating structural diversity and accessing more complex, biologically active molecules. nih.govbeilstein-journals.org

Diastereoselective Induction Strategies in Scaffold Construction

Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The key step in many amino diol syntheses is the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.orgnih.gov

One prominent strategy is the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate. beilstein-journals.org In the synthesis of pinane-based amino diols, this reaction proceeds on a chiral allylic alcohol derived from a monoterpene. The existing chirality in the pinane skeleton directs the facial selectivity of the aminohydroxylation, leading to the formation of a pinane-fused oxazolidin-2-one with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org Subsequent hydrolysis or reduction of this intermediate yields the desired 2-amino-1,3-diol. beilstein-journals.orgbeilstein-journals.org A similar diastereoselective approach could be envisioned for the synthesis of this compound by starting with a chiral precursor and using substrate control to guide the introduction of subsequent stereocenters.

Protecting Group Chemistry in this compound Synthesis and Modification

The presence of three reactive functional groups (one amine, two hydroxyls) necessitates a robust protecting group strategy for the synthesis and subsequent modification of this compound. The tert-butyloxycarbonyl (Boc) group for the amine and various other groups for the hydroxyls must be strategically implemented and selectively removed.

Strategic Implementation and Deprotection of the N-Boc Group

The N-Boc group is a cornerstone of amine protection in modern organic synthesis. nih.gov It is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. fiveable.meorganic-chemistry.org The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenolysis, making it compatible with many subsequent synthetic transformations. total-synthesis.comnih.gov This stability allows for selective reactions at other sites in the molecule, such as the hydroxyl groups. organic-chemistry.org

Removal of the N-Boc group is most commonly achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.com The orthogonality of the Boc group is a key feature; its acid-lability allows it to be removed without affecting base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups. fiveable.metotal-synthesis.com This enables complex, multi-step syntheses where different amines must be deprotected at different stages. organic-chemistry.org

| Reagent/Condition | Typical Solvent | Key Features | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, fast, and efficient; harsh acidity can affect other acid-sensitive groups. | nih.govtotal-synthesis.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Common and cost-effective; provides the amine as a hydrochloride salt. | nih.govtotal-synthesis.com |

| Thermal (High Temperature) | Methanol, TFE | Acid-free method, useful for sensitive substrates; can allow for selective deprotection based on steric/electronic differences. | nih.govnih.gov |

| Protic Ionic Liquid (e.g., Choline Chloride/p-TSA) | Solvent-free or co-solvent | Mild, efficient, and considered a "green" alternative to strong acids. | researchgate.net |

| Silica Gel (at low pressure) | - | Mild conditions for selective removal, particularly useful for sensitive substrates. | nih.gov |

Selective Functionalization of Hydroxyl Groups

With the amine protected, the two primary hydroxyl groups of this compound become the primary sites for further modification. Selectively functionalizing one hydroxyl group in the presence of another chemically similar one is a significant synthetic challenge. researchgate.net Strategies to achieve this often rely on subtle differences in reactivity or the use of additional protecting groups.

One common approach is to temporarily protect both hydroxyls as a cyclic acetal or ketal (e.g., a benzylidene acetal or an isopropylidene ketal), which can then be regioselectively opened. researchgate.netnih.gov Alternatively, one can exploit kinetic differentiation, where one hydroxyl reacts faster than the other due to reduced steric hindrance or favorable electronic effects. Catalyst-controlled reactions, particularly using organocatalysts, have emerged as powerful tools for achieving high site-selectivity in the acylation, silylation, or alkylation of polyols. nih.gov For a 1,4-diol like the target compound, differentiation between the two primary hydroxyls can be challenging, but intramolecular hydrogen bonding or coordination to a catalyst may create a sufficient reactivity difference to allow for selective functionalization. nih.gov

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Citation |

|---|---|---|---|---|

| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBS | Stable to base, mild acid; labile to strong acid and fluoride sources. | TBAF, HF, strong acid | fiveable.me |

| Benzyl Ether | Bn | Stable to acid and base. | Hydrogenolysis (H₂, Pd/C) | fiveable.me |

| Acetal (e.g., Methoxymethyl) | MOM | Stable to base. | Acidic conditions | fiveable.me |

| Isopropylidene Ketal (Acetonide) | - | Protects 1,2- or 1,3-diols; stable to base. | Aqueous acid | organic-chemistry.org |

| Ester (e.g., Acetate) | Ac | Stable to acid. | Basic hydrolysis (e.g., NaOMe, K₂CO₃/MeOH) | nih.gov |

Exploration of Reaction Mechanisms in Compound Formation and Transformation

The formation and subsequent transformation of this compound are governed by fundamental reaction mechanisms that are central to modern organic synthesis. Understanding these pathways is critical for controlling reaction outcomes, optimizing yields, and achieving desired stereochemistry. Key mechanistic classes involved in the synthesis of this compound and its analogs include nucleophilic additions, reductive aminations, and intramolecular cyclizations.

Nucleophilic addition is a cornerstone in the synthesis of amino diol structures. The mechanism typically involves the attack of a nucleophile on an electrophilic carbon atom, such as a carbonyl group or an epoxide. In the context of synthesizing this compound analogs, this could involve the addition of a nitrogen-containing nucleophile to a precursor molecule containing the butane-1,4-diol backbone or a latent form of it.

The reactivity of amino groups as nucleophiles is a function of their pKa values and the pH of the reaction medium, which dictates the concentration of the reactive free amino group. Mechanistic studies on related systems, such as the reaction of N-Boc-protected α-aminoorganostannanes with aldehydes, reveal the formation of N-protected β-amino alcohols. nih.gov The reaction proceeds via the generation of an α-aminoorganolithium species, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. nih.gov The diastereoselectivity of such additions is highly dependent on the substrates and reaction conditions, with aromatic aldehydes often providing high anti-selectivity, while aliphatic aldehydes may show little to no selectivity. nih.gov

The general mechanism for nucleophilic addition to a carbonyl group is initiated by the attack of the nucleophile (e.g., an amine or its derivative) on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final alcohol product. The tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen is crucial as it modulates the nucleophilicity of the amine and prevents side reactions, ensuring that the desired addition occurs.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a direct pathway to amines from carbonyl compounds. organic-chemistry.orgmdpi.com This reaction is particularly valuable for synthesizing amino diol structures analogous to this compound. The process involves two key mechanistic steps: the formation of an imine or enamine intermediate, followed by its reduction. frontiersin.org

The reaction begins with the nucleophilic attack of an amine on a carbonyl group (an aldehyde or ketone) to form a hemiaminal intermediate. frontiersin.org This intermediate then undergoes dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion. frontiersin.org The reaction is typically favored under weakly acidic conditions, which facilitate the dehydration of the hemiaminal.

In the second step, the imine is reduced to an amine using a suitable reducing agent. A variety of hydride reagents are employed for this purpose, with their selectivity being a key consideration.

Sodium borohydride (NaBH₄) : A common and effective reducing agent. mdpi.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction. mdpi.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Another mild and selective reducing agent that is often preferred for its effectiveness and lower toxicity compared to cyanide-based reagents. mdpi.com

Biocatalytic approaches have also emerged, utilizing enzymes like imine reductases (IREDs) to perform the reduction step with high stereoselectivity, which is crucial for the synthesis of chiral amino diols. researchgate.net This enzymatic approach often operates under mild conditions and can provide access to specific enantiomers that are challenging to obtain through traditional chemical methods. researchgate.netresearchgate.net

| Reducing Agent | Key Features | Typical Application |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Common, cost-effective hydride reagent. | General reduction of imines; often used in a two-step process. mdpi.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild; selectively reduces imines/iminium ions over ketones/aldehydes. | One-pot reductive amination reactions. mdpi.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; non-toxic alternative to NaBH₃CN. | One-pot reductive amination, particularly with aldehydes. mdpi.com |

| Imine Reductases (IREDs) | Enzymatic; high stereoselectivity. | Asymmetric synthesis of chiral amines and amino diols. researchgate.net |

This compound and its derivatives possess multiple functional groups that can participate in intramolecular reactions, leading to the formation of various heterocyclic structures. These cyclization processes are often driven by the formation of stable five- or six-membered rings.

A significant intramolecular cyclization pathway for N-Boc protected β-aminoalcohols is the formation of oxazolidinones. researchgate.net In this process, a hydroxyl group is first converted into a good leaving group, such as a mesylate. The carbonyl oxygen of the Boc group can then act as an internal nucleophile, displacing the leaving group via an intramolecular SN2 reaction. researchgate.net This cyclization proceeds with an inversion of configuration at the carbon bearing the leaving group, providing a stereospecific route to chiral oxazolidinones. researchgate.net These oxazolidinones can then serve as protected intermediates for further synthesis.

Other intramolecular cyclizations can be promoted under different conditions. For instance, N-Boc-protected alkynylamines can undergo gold(I)-catalyzed cyclization to form alkylidene 2-oxazolidinones under very mild conditions. organic-chemistry.org Similarly, Brønsted acid-catalyzed cyclization of N-protected diazoketones derived from amino acids can yield 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net These reactions proceed through the formation of a diazonium intermediate, followed by intramolecular nucleophilic attack from a carboxyl group. frontiersin.org

The this compound scaffold can be further modified through various transformations to create a diverse range of derivatives. The hydroxyl groups and the nitrogen atom are primary sites for such derivatization.

N-Alkylation: The nitrogen atom, once deprotected from the Boc group, can undergo alkylation. While direct alkylation with alkyl halides can lead to overalkylation, reductive amination provides a more controlled method for mono-alkylation. mdpi.com Alternatively, catalytic methods using alcohols as alkylating agents, often termed "hydrogen-borrowing" catalysis, offer a green and efficient route for N-alkylation of amino alcohols. beilstein-journals.org

Derivatization of Hydroxyl Groups: The primary and secondary hydroxyl groups in the diol structure are amenable to standard transformations such as esterification or etherification. These reactions can be used to install other functional groups or to protect the hydroxyls during subsequent synthetic steps.

The Boc protecting group itself is stable under many reaction conditions but can be selectively removed when needed. Thermal deprotection in a continuous flow reactor is one modern method for its removal, avoiding the use of harsh acidic reagents. nih.gov

| Transformation | Reagents/Method | Purpose/Outcome |

|---|---|---|

| N-Alkylation (post-deprotection) | Reductive Amination; Hydrogen-Borrowing Catalysis | Introduction of alkyl groups on the nitrogen atom. mdpi.combeilstein-journals.org |

| O-Acylation (Esterification) | Acyl chlorides, Anhydrides | Protection of hydroxyls or introduction of ester functionalities. |

| O-Alkylation (Etherification) | Williamson Ether Synthesis (Alkyl halide, base) | Protection of hydroxyls or introduction of ether functionalities. |

| Boc-Deprotection | Acid (e.g., TFA); Thermal methods | Removal of the Boc group to liberate the primary amine. nih.gov |

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis, particularly asymmetric catalysis, is indispensable for the efficient and stereocontrolled synthesis of complex chiral molecules like this compound. Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis, offering mild, non-toxic, and often highly stereoselective transformations.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. wikipedia.org For the synthesis of chiral amino diols, organocatalysts like proline and its derivatives have proven to be exceptionally effective. researchgate.netlibretexts.org Proline is often called the "simplest enzyme" due to its ability to act as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid acting as a Brønsted acid. researchgate.netlibretexts.org

The primary mechanism of action for proline in reactions with carbonyl compounds is through the formation of a chiral enamine intermediate. acs.org This enamine then acts as a nucleophile, reacting with an electrophile (such as an aldehyde or imine) in a stereocontrolled manner. The chirality of the proline catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Key reactions for building amino diol backbones that can be catalyzed by proline include:

Asymmetric Aldol Reactions: Proline catalyzes the direct aldol reaction between a ketone (like acetone or hydroxyacetone) and an aldehyde. researchgate.netwikipedia.org The reaction proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model), which controls the stereochemical outcome. wikipedia.org This provides a route to chiral β-hydroxy ketones, which are versatile precursors to 1,3-diols.

Asymmetric Mannich Reactions: Proline can catalyze the three-component reaction between a ketone, an aldehyde, and an amine. libretexts.orgacs.org This reaction forms a chiral β-amino ketone. The mechanism is analogous to the aldol reaction, where the proline-derived enamine attacks an in situ formed imine. libretexts.orgacs.org Subsequent reduction of the ketone yields a chiral 1,3-amino alcohol. By choosing appropriate starting materials, this strategy can be adapted to synthesize analogs of 1,4-amino alcohols.

Asymmetric Michael Additions: Proline and its derivatives can also catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones, creating chiral centers that can be elaborated into amino diol structures. researchgate.net

The use of DL-proline can be employed to synthesize racemic products, which can be useful when the goal is to produce all possible stereoisomers for biological screening. beilstein-journals.org The development of various modified proline catalysts and other organocatalytic systems continues to expand the toolkit for the precise, stereocontrolled synthesis of complex molecules like this compound. wikipedia.org

Transition Metal-Catalyzed Methodologies (e.g., Cu, Pd, Rh, Ir)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules from simpler precursors. researchgate.netlatrobe.edu.aunih.gov For the synthesis of this compound and its derivatives, catalysts based on copper, palladium, rhodium, and iridium are particularly relevant for forging key carbon-nitrogen and carbon-carbon bonds.

Copper (Cu): Copper-catalyzed reactions have emerged as highly effective for the synthesis of amino alcohols. One notable strategy is the asymmetric hydroamination of unprotected allylic alcohols, which can produce chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.govacs.org This method proceeds through a proposed mechanism involving the hydrocupration of a silyl-protected allylic alcohol, followed by a reaction with a hydroxylamine derivative to form the C-N bond. nih.govacs.org Another powerful copper-catalyzed approach is the enantioselective reductive coupling of ketones with N-substituted allyl equivalents, providing access to chiral 1,2-amino alcohol synthons. nih.gov Furthermore, visible-light-assisted intramolecular copper-catalyzed C-H amination presents a novel route to amino alcohols from readily available oximes. thieme-connect.com These methodologies could be conceptually applied to precursors of this compound to install the aminomethyl group stereoselectively.

Palladium (Pd): Palladium catalysis offers a diverse array of transformations applicable to amine synthesis. researchgate.net A key strategy involves the C–H activation of aliphatic amino alcohols. cam.ac.uk This approach relies on the temporary conversion of a primary amino alcohol into a sterically hindered secondary amine, which then undergoes a sterically promoted C–H activation, allowing for functionalization. cam.ac.uk Additionally, palladium-catalyzed aminocarbonylation reactions of iodoarenes with aliphatic amino alcohols can selectively produce amide alcohols. nih.gov Domino aminocarbonylation of alkynols is another sophisticated Pd-catalyzed method that can generate complex nitrogen-containing heterocycles, demonstrating the power of this catalyst in constructing C-N bonds. nih.gov These methods highlight the potential for late-stage functionalization or convergent synthesis of complex amino diols.

Rhodium (Rh): Rhodium catalysts are well-known for their utility in asymmetric synthesis. A rhodium(III)-catalyzed enantioselective sp³ C-H amidation has been reported for the desymmetrization of gem-dimethyl groups, yielding synthetically valuable β-amino alcohol derivatives in high enantioselectivity. nih.gov This transformation is enabled by a suitable directing group on the substrate and a highly reactive amidating reagent. nih.gov Rhodium is also employed in the asymmetric synthesis of β-branched esters from allylic amines, showcasing its versatility in functionalizing molecules containing amino groups. rsc.org Such strategies could be envisioned for creating stereocenters within derivatives of the target diol.

Iridium (Ir): Iridium complexes are effective catalysts for reductive amination and hydroamination reactions. nih.govnih.gov A protocol for constructing β- and γ-amino alcohols through the reductive amination and transfer hydrogenation of diketones using an iridium catalyst and formic acid as a hydrogen donor has been developed. nih.gov Furthermore, iridium-catalyzed intermolecular hydroamination of allylic and homoallylic amines provides a regioselective route to 1,2-, 1,3-, and 1,4-diamines. nih.govrsc.org The mechanism of these reactions can be influenced by the substrate and ligands, sometimes proceeding through an outer-sphere aminometalation or an oxidative addition/migratory insertion pathway. nih.gov These methods are promising for the direct introduction of an amino group to an alkene-containing precursor of this compound.

Table 1: Overview of Relevant Transition Metal-Catalyzed Reactions for Amino Alcohol Synthesis

| Metal Catalyst | Reaction Type | Substrate Class | Product Class | Key Features |

|---|---|---|---|---|

| Copper (Cu) | Asymmetric Hydroamination | Allylic Alcohols | Chiral γ-Amino Alcohols | Excellent regio- and enantioselectivity. nih.govacs.org |

| Palladium (Pd) | C–H Activation | Aliphatic Amino Alcohols | Functionalized Amino Alcohols | Enables functionalization of traditionally unreactive C-H bonds. cam.ac.uk |

| Rhodium (Rh) | Enantioselective C-H Amidation | Alcohols with gem-dimethyl groups | β-Amino Alcohols | Achieves desymmetrization with high enantioselectivity. nih.gov |

| Iridium (Ir) | Reductive Amination | Diketones | β- and γ-Amino Alcohols | Utilizes formic acid as a hydrogen donor under mild conditions. nih.gov |

Biocatalytic Synthesis Research for Related Amino Alcohols

Biocatalysis has become an indispensable tool for the synthesis of optically pure pharmaceuticals and fine chemicals, offering high selectivity under mild reaction conditions. While specific research on the biocatalytic synthesis of this compound is not extensively documented, the methodologies developed for related chiral amino alcohols are highly relevant and demonstrate significant potential.

The primary biocatalytic approaches for producing chiral amino alcohols involve enzymes such as transaminases, amine dehydrogenases (AmDHs), and various reductases. These enzymes facilitate asymmetric synthesis, kinetic resolution, or dynamic kinetic resolution processes to yield enantiopure products.

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. They are widely used for the asymmetric synthesis of chiral amines and amino alcohols from corresponding keto alcohols. The combination of a transketolase (TK) and a transaminase in a one-pot, multi-enzyme cascade has been explored to create chiral amino alcohols from achiral substrates. This pathway leverages the C-C bond-forming ability of TK followed by the stereoselective amination by the transaminase.

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases have been developed for the asymmetric reductive amination of α-hydroxy ketones. This one-step synthesis uses ammonia as the sole amino donor, offering a highly atom-economical and environmentally benign route to chiral amino alcohols with very high enantioselectivity (>99% ee). The main advantages include the low cost of the amino donor and water being the primary byproduct.

Reductases and Other Enzymes: Ketoreductases (KREDs) are employed for the stereoselective reduction of α-azido ketones or α-amino ketones to produce the corresponding chiral azido alcohols or amino alcohols. Dynamic kinetic resolution, which combines a chemical or enzymatic racemization of the starting material with a stereoselective enzymatic reaction, is another powerful strategy. For instance, lipases can be used for the kinetic resolution of racemic amino alcohols via enantioselective acylation.

Table 2: Key Enzymes in Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination | Keto alcohol | Chiral amino alcohol |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy ketone | Chiral amino alcohol |

| Ketoreductase (KRED) | Asymmetric Reduction | α-Azido ketone | Chiral azido alcohol |

| Lipase | Kinetic Resolution (Acylation) | Racemic amino alcohol | Enantiopure amino alcohol & acylated amino alcohol |

Advancements in Flow Chemistry for this compound Preparation

Flow chemistry, or continuous flow processing, has revolutionized chemical synthesis by offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, scalability, and process control. The preparation of N-Boc protected compounds, including intermediates like this compound, is well-suited for flow chemistry methodologies.

The core principle of flow chemistry involves pumping reagents through a network of tubes or channels, often passing through reactors where temperature, pressure, and mixing can be precisely controlled. This setup minimizes the volume of hazardous reagents or intermediates present at any given time, thereby enhancing safety. The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions to be run at higher temperatures and pressures than in batch, often leading to significantly reduced reaction times and improved yields.

For the synthesis of N-Boc protected compounds, flow chemistry facilitates several key operations:

Boc-Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group can be performed efficiently in a flow system. Continuous flow methods have been developed for the mono-protection of aliphatic diamines, achieving good yields and high productivity. The precise control over stoichiometry and residence time in a flow reactor minimizes the formation of di-protected byproducts, which can be a challenge in batch processing.

Multi-step Synthesis: Flow chemistry is exceptionally powerful for telescoping multiple synthetic steps into a single, continuous process, eliminating the need for intermediate isolation and purification. A multi-step flow process for preparing N-Boc-γ-amino alcohols from α,β-unsaturated ketones has been reported, where the final products are isolated in pure form without additional purification. Such a strategy could be adapted for the synthesis of this compound from appropriate precursors.

Hazardous Reactions: Reactions involving thermally unstable or hazardous reagents can be conducted more safely in flow reactors due to the small reaction volumes and superior temperature control. This is relevant for steps that might involve azides, energetic oxidations, or highly reactive organometallic species.

The application of flow technology to the synthesis of this compound would likely involve a modular setup where individual reactors are dedicated to specific transformations (e.g., reduction, amination, protection), with the output of one reactor feeding directly into the next. This integrated approach promises to streamline the synthesis, reduce waste, and provide a more robust and scalable manufacturing process.

Table 3: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Advantage | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risk with hazardous reagents. | Safer handling of reagents for amination or reduction steps. |

| Precise Process Control | Accurate control of temperature, pressure, and residence time. | Improved selectivity and yield in protection and C-N bond forming reactions. |

| Improved Efficiency | Reduced reaction times and potential for automation. | Faster synthesis and higher throughput. |

| Scalability | Production is scaled by running the system for longer periods. | Straightforward path from laboratory-scale synthesis to larger-scale production. |

| Process Integration | Telescoping of multiple reaction steps. | Elimination of intermediate workups, reducing solvent waste and process time. |

Role of N Boc 2 Aminomethyl Butane 1,4 Diol As a Versatile Chemical Building Block

Building Block for Chiral Compounds and Scaffolds in Research

The trifunctional nature of N-Boc-2-aminomethyl-butane-1,4-diol, combined with its chirality, makes it an attractive starting point for the synthesis of a variety of complex chiral molecules and scaffolds. These structures are of high interest in medicinal chemistry, materials science, and chemical biology due to their potential for specific interactions with biological targets and their ability to form well-defined three-dimensional structures.

Synthesis of Complex Amino Alcohol Derivatives

Amino alcohols are a critical class of compounds in organic synthesis, serving as key intermediates in the preparation of pharmaceuticals and other biologically active molecules. The structure of this compound provides a direct route to more complex amino alcohol derivatives. The two primary hydroxyl groups can be selectively protected or activated to allow for differential reactions, leading to the formation of a wide array of derivatives with tailored properties. For instance, one hydroxyl group could be converted to a leaving group for nucleophilic substitution, while the other is transformed into an ether or ester, all while the Boc-protected amine remains intact for later-stage modifications.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The functional group arrangement in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, the amino and hydroxyl functionalities can be used to form rings of different sizes. For example, after deprotection of the amine, a subsequent reaction with an appropriate electrophile could trigger a cyclization cascade involving one or both hydroxyl groups, leading to the formation of chiral piperidines, pyrrolidines, or larger heterocyclic frameworks. The specific reaction conditions and reagents would dictate the final heterocyclic structure.

Development of Diverse Organic Scaffolds for Chemical Biology and Materials Science

In chemical biology and materials science, there is a constant need for novel molecular scaffolds that can be used to present functional groups in a well-defined spatial arrangement. This compound can serve as a core unit for the construction of such scaffolds. The three functional groups (one protected amine and two hydroxyls) can be derivatized with different chemical entities, such as fluorescent probes, bioactive molecules, or polymerizable groups. This allows for the creation of multifunctional molecules with potential applications in areas like targeted drug delivery, bio-imaging, and the development of advanced materials with specific recognition properties.

Precursor in Asymmetric Catalysis Research

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of new chiral ligands and catalysts is a key driver of innovation in this field. The chiral nature and functional group array of this compound make it an excellent candidate for the design and synthesis of novel chiral ligands and catalysts.

Ligand Design and Development from this compound

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. The effectiveness of such a catalyst is highly dependent on the structure of the ligand. This compound can be elaborated into a variety of ligand types. For example, the hydroxyl groups can be converted to phosphine (B1218219) or phosphite (B83602) moieties to create chiral P,P-bidentate or P,O-tridentate ligands. Alternatively, the amine, after deprotection, can be part of a P,N or N,N,O-ligand system. The butane (B89635) backbone provides a stereochemically defined scaffold that can effectively transfer chiral information to the catalytic center, influencing the stereochemical outcome of a reaction.

Incorporation into Chiral Catalyst Systems for Stereoselective Reactions

Once a chiral ligand has been synthesized from this compound, it can be complexed with a suitable metal precursor to form a chiral catalyst. These catalyst systems can then be employed in a variety of stereoselective reactions, such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The specific design of the ligand, originating from the this compound scaffold, would be crucial in achieving high enantioselectivities for a given transformation. The modular nature of its synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance.

Advanced Characterization and Computational Studies in Academic Research

Methodological Advances in Stereochemical Analysis of Derivatives

The unambiguous determination of the stereochemistry of N-Boc-2-aminomethyl-butane-1,4-diol derivatives is paramount for their application in asymmetric synthesis. To this end, various advanced analytical techniques are employed.

Chiral Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chiral chromatography is an indispensable tool for the separation and purification of enantiomers of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominent techniques utilized for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely used for the analytical and preparative separation of N-Boc protected amino alcohols and related compounds. nih.gov Chiral stationary phases (CSPs) are the cornerstone of this technique, enabling differential interaction with enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino acid derivatives. yakhak.org The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. yakhak.org

Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers high resolution and sensitivity. Derivatization is often necessary to enhance the volatility and thermal stability of the analytes. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives or other chiral selectors are commonly employed to achieve enantiomeric separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC and GC for chiral separations. rsc.org It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol. This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. rsc.org SFC has been successfully applied to the separation of a wide array of chiral pharmaceuticals and intermediates. nih.gov The use of polysaccharide-based CSPs is also prevalent in SFC, demonstrating excellent enantioselectivity for many classes of compounds.

Table 1: Comparison of Chiral Chromatographic Techniques for the Analysis of this compound Derivatives

| Technique | Principle | Advantages | Common Chiral Stationary Phases |

| HPLC | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Wide applicability, well-established methods, available for preparative scale. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, cyclodextrins. |

| GC | Differential partitioning between a gaseous mobile phase and a solid or liquid chiral stationary phase. | High resolution, high sensitivity for volatile compounds. | Cyclodextrin derivatives, chiral polysiloxanes. |

| SFC | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. | Fast analysis, reduced organic solvent consumption, "green" technology. | Polysaccharide derivatives, Pirkle-type, cyclodextrins. |

Spectroscopic Elucidation Methods for Structural Assignments (excluding specific data listings)

Spectroscopic methods are fundamental for the structural elucidation of this compound and its derivatives, providing crucial information about connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely used to establish the constitution of newly synthesized derivatives. For the determination of stereochemistry, advanced NMR techniques are employed. The formation of diastereomeric derivatives by reacting the chiral diol with a chiral derivatizing agent, such as Mosher's acid or its acyl chloride, allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the resulting diastereomers in the ¹H NMR spectrum. Furthermore, the use of chiral solvating agents can induce chemical shift non-equivalence between enantiomers in the NMR spectrum, providing a means for determining enantiomeric purity. The stereoselective synthesis of related 2-amino-1,3-diols has been confirmed using 2D NMR and X-ray spectroscopic techniques. beilstein-journals.orgbeilstein-journals.orgnih.gov

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods have become invaluable for gaining deeper insights into the properties and reactivity of molecules like this compound. These methods complement experimental studies by providing information that can be difficult or impossible to obtain through experimentation alone.

Reaction Pathway Modeling and Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and calculating activation energies. nih.gov For reactions involving this compound, DFT can be used to model different possible reaction pathways and identify the most energetically favorable one. For instance, in the context of related compounds, DFT has been used to study the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane. researchgate.net Such calculations can elucidate the role of catalysts, solvents, and substituents on the reaction outcome. By understanding the intricate details of the reaction mechanism, it is possible to optimize reaction conditions to improve yields and selectivities.

Conformational Analysis Studies and Stereoelectronic Effects

The flexible nature of this compound, with several rotatable single bonds, gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt. Computational methods, such as molecular mechanics and DFT, are employed to systematically explore the conformational landscape. acs.org Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules, such as enzymes or chiral catalysts.

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, can also be investigated using computational methods. acs.org For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can affect the conformational preferences and the reactivity of the amine group.

Prediction of Stereoselectivity in this compound Transformations

A key application of computational chemistry in the context of chiral molecules is the prediction of stereoselectivity in their reactions. By modeling the transition states for the formation of different stereoisomeric products, it is possible to calculate their relative energies. The stereoisomer that is formed via the lower energy transition state is predicted to be the major product. This approach has been successfully used to rationalize and predict the stereochemical outcome of a wide range of asymmetric reactions. For transformations involving this compound, computational models can help in the design of chiral catalysts or reagents that will favor the formation of a specific stereoisomer. For example, DFT calculations have been employed to understand the origins of stereoselectivity in asymmetric Simmons-Smith cyclopropanation reactions using a chiral dioxaborolane ligand.

Emerging Research Frontiers and Future Perspectives

Integration with Novel Synthetic Methodologies (e.g., Electrochemistry, Photoredox)

Modern synthetic chemistry is increasingly embracing novel technologies like electrochemistry and photoredox catalysis to forge molecular bonds under mild and sustainable conditions. While specific applications of N-Boc-2-aminomethyl-butane-1,4-diol in these fields are still emerging, the general reactivity of N-Boc protected amines suggests a promising future.

Electrochemistry: The electrochemical synthesis of N-Boc-α-amino acids from N-Boc-α-aminosulfones has been demonstrated, showcasing the compatibility of the N-Boc protecting group with electrochemical setups. cymitquimica.com This opens the door for developing electrochemical methods for the derivatization of this compound, potentially leading to new synthetic pathways that avoid harsh reagents. For instance, the electrochemical oxidation or reduction of the diol functional groups, or reactions involving the protected amine, could be explored to generate novel intermediates.

Photoredox Catalysis: The field of photoredox catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds by utilizing visible light to generate radical intermediates under gentle conditions. researchgate.netnih.govrsc.orgresearchgate.net Research has shown that N-Boc protected amino acids can be precursors to radicals for use in photoredox-mediated C-C bond-forming reactions. nih.gov This suggests that this compound could serve as a precursor to chiral radicals, which could then participate in stereoselective additions to various acceptors, expanding the toolkit for asymmetric synthesis. The development of chiral photocatalysts further enhances the potential for highly enantioselective transformations involving building blocks like this aminodiol. nih.gov

Expansion of this compound Utility as a Building Block in Unexplored Areas

Beyond its established use in the synthesis of chiral ligands and pharmaceutical intermediates, the unique structural features of this compound make it a candidate for exploration in less conventional areas of chemical synthesis.

The development of diversity-oriented synthesis strategies could greatly benefit from versatile building blocks like this compound. For example, a chiral epoxy-imine building block has been designed for the diversity-oriented synthesis of peptidomimetic aspartic protease inhibitors. researchgate.net Similarly, this compound could be transformed into a variety of multifunctional scaffolds, enabling the rapid generation of libraries of complex molecules for biological screening.

Furthermore, the presence of two hydroxyl groups and a protected amine offers multiple points for derivatization, making it an ideal starting material for the synthesis of novel polyfunctional compounds. These could include new types of chiral surfactants, components of chiral ionic liquids, or precursors for complex natural product synthesis. The ability to selectively protect and deprotect the different functional groups will be key to unlocking its full potential in these new applications.

Advances in Catalytic Applications and Directed Synthesis Strategies

A significant area of future research for this compound lies in its application as a precursor for chiral catalysts and ligands. The closely related compound, (S)-(−)-2-(Boc-amino)-1,4-butanediol, has already been utilized in this capacity, providing a clear roadmap for future investigations.

This building block can be used to synthesize thiourea-based organocatalysts. researchgate.netorganic-chemistry.orgbeilstein-journals.org Chiral thioureas are known to be effective in a range of asymmetric transformations, including Michael additions, by activating electrophiles through hydrogen bonding. mdpi.commdpi.comresearchgate.netnih.gov The diol functionality of this compound could be used to create novel bifunctional thiourea (B124793) catalysts with enhanced activity and selectivity.

Additionally, (S)-(−)-2-(Boc-amino)-1,4-butanediol has been employed in the synthesis of bis-copper(II) complex-based catalysts for enantioselective Michael reactions. researchgate.netorganic-chemistry.orgbeilstein-journals.org This highlights the potential of this compound to serve as a scaffold for new chiral ligands for transition metal catalysis. The development of such ligands is a cornerstone of modern asymmetric synthesis, enabling the efficient and selective production of chiral molecules for various applications. researchgate.netresearchgate.netresearchgate.netsigmaaldrich.comfishersci.esbroadpharm.comaxispharm.com

Future research will likely focus on designing and synthesizing a broader range of catalysts derived from this compound and evaluating their performance in a variety of asymmetric reactions.

Interdisciplinary Research Directions Involving this compound as a Key Synthon

The versatility of this compound also opens up avenues for its use in interdisciplinary research, bridging organic synthesis with materials science, polymer chemistry, and supramolecular chemistry.

Polymer Chemistry: Chiral monomers can be used to create polymers with unique helical structures and chiroptical properties. This compound, with its multiple reactive sites, could be incorporated into polymer backbones or as pendant groups to impart chirality. For instance, Boc-protected amino PEGs are used as linkers in bioconjugation and drug delivery, suggesting a role for this aminodiol in creating functional and biocompatible materials.

Supramolecular Chemistry: The diol and protected amine functionalities of this compound are capable of forming hydrogen bonds, making it an interesting candidate for the construction of self-assembling supramolecular structures. The chirality of the molecule could direct the formation of chiral aggregates, such as gels or liquid crystals, with potential applications in sensing, catalysis, and chiral separations.

Materials Science: The development of new chiral materials is a rapidly growing field. By incorporating this compound into metal-organic frameworks (MOFs) or other porous materials, it may be possible to create chiral stationary phases for chromatography or materials with novel optical or electronic properties.

Q & A

Q. How is this compound utilized in the synthesis of bioactive molecules or natural products?

- Methodology : As a chiral building block, it can be incorporated into peptidomimetics or macrocycles. For example:

- Peptide Coupling : Use HATU or EDCI for amide bond formation with carboxylic acids.

- Macrocyclization : Employ high-dilution conditions with Grubbs catalyst for ring-closing metathesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.